molecular formula C7H7BrClF2N B1457831 (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride CAS No. 1461655-72-0

(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride

Cat. No. B1457831
M. Wt: 258.49 g/mol
InChI Key: WVXBSPZRXCEBDW-UHFFFAOYSA-N
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Description

“(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1461655-72-0. It has a molecular weight of 258.49 and its linear formula is C7H7BrClF2N . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride” consists of a phenyl ring substituted with bromo and difluoro groups at positions 4 and 2,6 respectively. The phenyl ring is also attached to a methanamine group .


Physical And Chemical Properties Analysis

“(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 258.49 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature I have access to.

Scientific Research Applications

Metabolic Pathways in Rats

Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a derivative of (4-Bromo-2,6-difluorophenyl)methanamine, in rats. They identified various metabolites, indicating multiple metabolic pathways, including deamination and demethylation processes (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Crystal Structure and Synthesis

Polo et al. (2019) synthesized 2-bromo-N-(2,4-difluorobenzyl)benzamide, which involves (2,4-difluorophenyl)methanamine, and conducted crystal structure analysis using X-ray diffraction. This research provides insights into the crystallographic characteristics of compounds related to (4-Bromo-2,6-difluorophenyl)methanamine (Polo, Morales-Bayuelo, Orozco-Ugarriza, Henao, Galdámez, & Gutiérrez, 2019).

Antidepressant Synthesis

Vukics et al. (2002) described an improved industrial synthesis of sertraline hydrochloride, an antidepressant, using (4-Bromo-2,6-difluorophenyl)methanamine as a precursor. This research highlights the role of such compounds in pharmaceutical synthesis (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).

Antimicrobial and Anticancer Activities

Preethi et al. (2021) synthesized Schiff base rare earth metal complexes using (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl) methanamine, a structurally related compound, and evaluated their antimicrobial and anticancer properties. This suggests potential biomedical applications of related compounds (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Corrosion Protection in Industry

Singh and Kumar (2014) examined the use of 1-(2-bromophenyl)methanamine in the phosphate fertilizer industry for corrosion protection of stainless steel. This application demonstrates the industrial utility of bromophenyl methanamines in material science (Singh & Kumar, 2014).

properties

IUPAC Name

(4-bromo-2,6-difluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXBSPZRXCEBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CN)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Ding, L Liu, YL Chiang, M Zhao, H Liu… - Journal of Medicinal …, 2023 - ACS Publications
WDR5 is a critical chromatin cofactor of MYC. WDR5 interacts with MYC through the WBM pocket and is hypothesized to anchor MYC to chromatin through its WIN site. Blocking the …
Number of citations: 2 pubs.acs.org

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